5-(3-Chloro-4-fluoro-phenoxy)pentanenitrile

Description

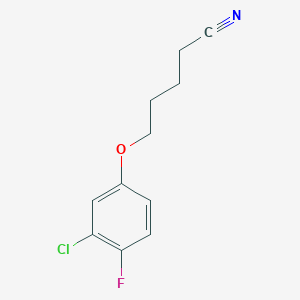

5-(3-Chloro-4-fluoro-phenoxy)pentanenitrile is a nitrile-containing organic compound featuring a pentanenitrile backbone substituted with a 3-chloro-4-fluoro-phenoxy group. This compound is classified as a cyanoether, where the phenoxy moiety is modified with halogen atoms (Cl and F) at specific positions. Its molecular formula is C₁₁H₁₁ClFNO, with a molecular weight of 227.66 g/mol (inferred from structurally similar compounds in ).

Nitriles like this are often employed as intermediates in pharmaceuticals, agrochemicals, or materials science due to their reactivity, particularly in cyclization or nucleophilic substitution reactions.

Properties

IUPAC Name |

5-(3-chloro-4-fluorophenoxy)pentanenitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11ClFNO/c12-10-8-9(4-5-11(10)13)15-7-3-1-2-6-14/h4-5,8H,1-3,7H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJCDTYBQLUWXTQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1OCCCCC#N)Cl)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11ClFNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Biology: It serves as a building block for the development of bioactive compounds, potentially useful in drug discovery. Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress. Industry: The compound finds applications in the production of specialty chemicals and materials, such as polymers and coatings.

Mechanism of Action

The mechanism by which 5-(3-Chloro-4-fluoro-phenoxy)pentanenitrile exerts its effects depends on its specific application. For instance, in medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can include signal transduction, gene expression regulation, or metabolic processes.

Comparison with Similar Compounds

Structural and Molecular Properties

The table below compares 5-(3-Chloro-4-fluoro-phenoxy)pentanenitrile with three structurally related nitriles:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Substituent Positions on Phenoxy Group |

|---|---|---|---|---|

| This compound | Not explicitly provided¹ | C₁₁H₁₁ClFNO | 227.66 | 3-Cl, 4-F |

| 5-(4-Chloro-2-fluorophenoxy)pentanenitrile | 1443333-47-8 | C₁₁H₁₁ClFNO | 227.66 | 4-Cl, 2-F |

| 5-[2-Chloro-4-(trifluoromethyl)-phenoxy]pentanenitrile | 1443303-01-2 | C₁₂H₁₁ClF₃NO | 281.67 | 2-Cl, 4-CF₃ |

Key Observations:

- Substituent Effects: The position and type of substituents significantly influence electronic and steric properties. The 4-Cl,2-F isomer () may exhibit altered dipole moments and solubility due to asymmetric halogen placement. The 2-Cl,4-CF₃ derivative () features a strong electron-withdrawing trifluoromethyl group, increasing lipophilicity and possibly resistance to enzymatic degradation .

- Molecular Weight : The trifluoromethyl group in the third compound increases its molecular weight by ~54 g/mol compared to the target compound, which could affect boiling points and chromatographic behavior.

Biological Activity

5-(3-Chloro-4-fluoro-phenoxy)pentanenitrile is a compound of growing interest in medicinal and biological research due to its unique structural features and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the following structural components:

- Chlorine and Fluorine Substituents : These halogen atoms can significantly influence the compound's reactivity and biological interactions.

- Phenoxy Group : This moiety enhances lipophilicity, potentially improving membrane permeability.

- Nitrile Group : The presence of a nitrile can contribute to the compound's biological activity through various mechanisms.

The molecular formula for this compound is .

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, including enzymes and receptors. The chlorinated phenoxy group may facilitate strong binding interactions, leading to modulation of enzymatic activity or receptor signaling pathways.

Anticancer Activity

Recent studies have indicated that compounds with similar structural features exhibit significant anticancer properties. For instance, compounds with halogen substitutions have been shown to induce apoptosis in cancer cell lines through mitochondrial pathways and caspase activation .

Case Study: A549 Cell Line

A study assessing the effects of halogenated flavonols on A549 human lung cancer cells demonstrated that compounds with similar substitutions showed IC50 values lower than traditional chemotherapeutics like 5-fluorouracil (5-FU) . This suggests that this compound may exhibit comparable or enhanced anticancer efficacy.

| Compound | IC50 (µM) | Mechanism |

|---|---|---|

| 5-FU | 4.98 | Chemotherapeutic |

| 6k | 3.14 | Apoptosis induction |

| 6l | 0.46 | Mitochondrial pathway activation |

Antimicrobial Activity

Preliminary evaluations suggest that compounds containing a phenoxy group may possess antimicrobial properties. Similar compounds have been tested against various bacterial strains, showing promising results in inhibiting growth .

Enzyme Inhibition Studies

The interaction of this compound with specific enzyme targets has been explored. Research indicates that such compounds can act as enzyme inhibitors, potentially useful in treating diseases where enzyme dysregulation is a factor .

Drug Development

Given its structural features, this compound is being investigated as a lead compound for drug development in oncology and infectious diseases. The unique combination of halogen substituents and functional groups provides a basis for synthesizing derivatives with enhanced potency and selectivity.

Synthesis of Derivatives

Research into the synthesis of analogs has shown that modifications in the phenoxy group or the length of the aliphatic chain can significantly impact biological activity. For instance, changing the position or type of substituents on the phenyl ring can lead to improved pharmacokinetic properties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.